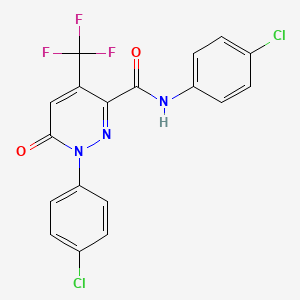

N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

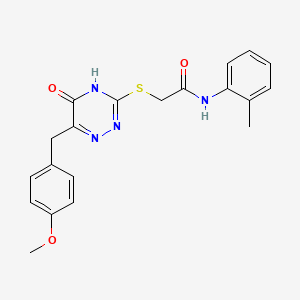

“N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide” is a compound that has been mentioned in a patent application filed by Cornell University and Novita Pharmaceuticals, Inc . The patent application is for compounds and methods for inhibiting fascin activity or treating a condition or disorder mediated by fascin activity .

Molecular Structure Analysis

The molecular structure of “this compound” is described in the patent application . The compound is part of a larger class of compounds described by a general formula, and specific substituents and groups are defined within the patent application .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Polyamides :

- The synthesis of monomers containing thioether units derived from pyridazine, such as 3,6-bis(4-chloroformylphenylthio)pyridazine, was studied. These polyamides displayed good optical properties, high refractive indices, low birefringences, and good thermal properties. They also demonstrated improved solubility in polar aprotic solvents and could form tough films with considerable tensile strength and storage modulus (Zhang et al., 2013).

Inhibitors of NF-kappaB and AP-1 Gene Expression :

- Research into the structural modifications of pyrimidine and pyridazine derivatives, including changes to the 2-, 4-, and 5-positions of the pyrimidine ring, was conducted to improve potential oral bioavailability. These compounds showed activity as inhibitors of NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

Reactivity with Heteroaromatic Nitrogen Compounds :

- The reactivity of perfluorinated dialkyloxaziridines with pyridine derivatives, including those substituted at the 2-, 3-, and 4-positions, was examined. This research revealed how oxaziridines can function as both aminating and oxygenating agents (Bernardi et al., 1996).

Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes :

- The synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of pyridazine, was undertaken. These compounds exhibited high efficiency in vitro screening for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

Herbicidal Properties of Pyridazine Derivatives :

- Research into the synthesis of pyridazyl ethers as potential herbicides was conducted. This study highlighted the physiological activity of substituted pyridazines, exploring the structure-activity relationships in this context (Tamura & Jojima, 1963).

Complexation to Copper(II) :

- Pyridine carboxamide ligands, including those derived from pyridazine, were synthesized and their complexation with copper(II) was studied. This research provided insights into the structural aspects of these complexes and their potential applications (Jain et al., 2004).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2F3N3O2/c19-10-1-5-12(6-2-10)24-17(28)16-14(18(21,22)23)9-15(27)26(25-16)13-7-3-11(20)4-8-13/h1-9H,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLPFJCETUGQBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2627524.png)

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)

![N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide](/img/structure/B2627528.png)

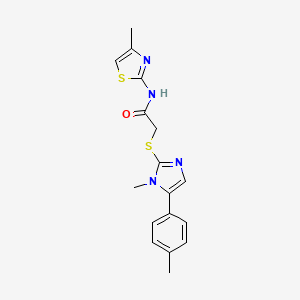

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate](/img/structure/B2627531.png)

![1-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2627534.png)

![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)

![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)

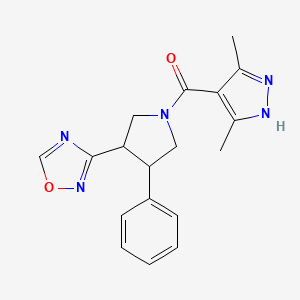

![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)